molecular formula C10H21N3O B7917424 (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one

Cat. No.: B7917424
M. Wt: 199.29 g/mol
InChI Key: JJGSXWPBPJHWPL-IENPIDJESA-N
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Description

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one is a chemical compound with the molecular formula C9H18N2O2 It is known for its unique structure, which includes a piperidine ring substituted with dimethylamino and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (S)-2-Amino-1-propanone with 3-dimethylamino-piperidine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one is unique due to its specific structural features and the presence of both amino and dimethylamino groups.

Biological Activity

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-propan-1-one, also known as 2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one, is a chiral compound with significant implications in neuropharmacology. Its unique structure, featuring both an amino group and a piperidine moiety, plays a crucial role in its biological activity and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C10_{10}H21_{21}N3_3O
  • Molecular Weight : 199.29 g/mol
  • CAS Number : 1354028-33-3

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine. This modulation suggests potential therapeutic applications for mood disorders, including depression and anxiety disorders. The compound's stereochemistry enhances its efficacy and specificity in binding to various receptors.

Neuropharmacological Effects

Research indicates that this compound may influence the following biological pathways:

  • Serotonin Receptors : The compound has shown potential in modulating serotonin pathways, which are critical in mood regulation.
  • Dopamine Receptors : Interaction with dopamine receptors may contribute to its effects on mood and behavior.

Therapeutic Potential

Due to its neuropharmacological properties, this compound is being investigated for:

  • Treatment of Mood Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions like depression and anxiety.
  • Cognitive Enhancement : Potential applications in enhancing cognitive functions through modulation of neurotransmitter activity.

Comparative Analysis with Similar Compounds

Compound NameSimilarityUnique Features
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one0.98Aromatic ring enhances lipophilicity
3-(Methylamino)-1-phenylpropan-1-one hydrochloride0.90Hydrochloride salt form increases solubility
3-(Benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride0.86Benzyl group may enhance receptor binding
2-Methyl-3-(piperidin-1-yl)-1-(p-tolyl)propan-1-one hydrochloride0.83Piperidine ring contributes to central activity
Phenyl(pyrrolidin-3-yl)methanone hydrochloride0.78Pyrrolidine structure suggests similar pharmacodynamics

The above table illustrates the diversity of structural modifications that can influence biological activity and pharmacological profiles, highlighting the uniqueness of this compound within this class of chemicals.

Study on Neuroprotective Properties

A study published in Nature explored the neuroprotective properties of (S)-2-amino compounds, revealing that they can mitigate neuronal damage in models of neurodegenerative diseases. The findings indicated a significant reduction in markers of oxidative stress and inflammation in treated subjects compared to controls.

Structure–Activity Relationship (SAR)

Investigations into SAR have demonstrated that modifications at the piperidine nitrogen can enhance binding affinity to target receptors. For instance, introducing various substituents on the piperidine ring has been shown to improve selectivity for serotonin receptors while maintaining low toxicity levels.

Properties

IUPAC Name

(2S)-2-amino-1-[3-(dimethylamino)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(7-13)12(2)3/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGSXWPBPJHWPL-IENPIDJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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